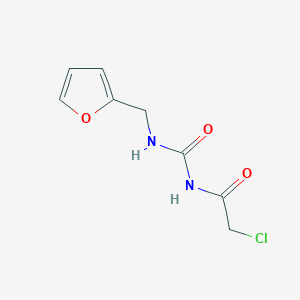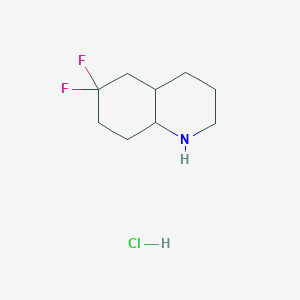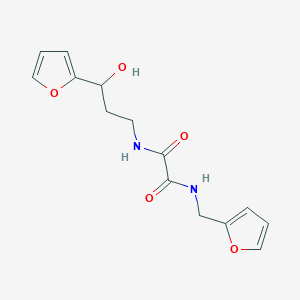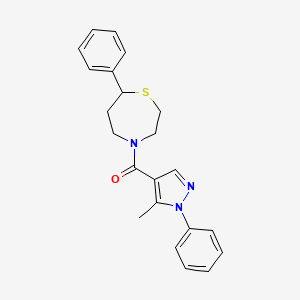
3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea, also known as CFU, is an organic compound. It has a molecular formula of C8H9ClN2O3 and a molecular weight of 216.62 . The IUPAC name for this compound is N-(chloroacetyl)-N’-(2-furylmethyl)urea .
Molecular Structure Analysis
The InChI code for 3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea is 1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea is a powder at room temperature . It has a melting point of 130-131 degrees Celsius . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea and its derivatives have been actively researched for their synthesis methodologies and potential bioactivity. Studies have reported the synthesis of related compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane by coupling purified furfural with urea. The synthesized compounds were characterized by methods like GC-MS, FTIR, and NMR, showing potential bioactivity against certain pathogens, indicating their potential for medicinal purposes and novel drug development (Donlawson et al., 2020) (Orie et al., 2019) (Don-lawson et al., 2020).
Analytical Chemistry and Characterization
In analytical chemistry, the characterization of compounds like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea is crucial. Studies focused on the synthesis and characterization of these compounds using techniques like GC-MS, IR, and NMR have laid the groundwork for understanding their structures and potential applications in the pharmaceutical and chemical industries (Orie et al., 2018).
Pharmacological Potential
A deeper exploration into the pharmacological potential of compounds related to 3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea has revealed their possible roles as inhibitors in biological systems. For instance, synthesized ureas containing a 3-chloroadamantan-1-yl substituent have shown promise as inhibitors of human soluble epoxide hydrolase (Danilov et al., 2021).
Biochemical Analysis
The compound's derivatives have also been studied for their biochemical impacts. For example, research on the blood serum biochemical parameters during the treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate has provided insights into its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Structural Studies and Synthesis
The structure of synthesized N,N′-bis(furan-2-ylmethyl)ureas was analyzed through X-ray diffraction analysis, revealing insights into the chemical structure and potential applications of these compounds (Belova et al., 2014).
Safety And Hazards
The safety information for 3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Propriétés
IUPAC Name |
2-chloro-N-(furan-2-ylmethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKDRYBONCCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2574762.png)
![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)
![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2574767.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)
![6-Chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)